4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549047-19-8
VCID: VC11822087
InChI: InChI=1S/C17H24N6S/c1-5-14-10-18-16(19-11-14)23-8-6-22(7-9-23)15-12(2)13(3)20-17(21-15)24-4/h10-11H,5-9H2,1-4H3
SMILES: CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3C)C)SC
Molecular Formula: C17H24N6S
Molecular Weight: 344.5 g/mol

4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine

CAS No.: 2549047-19-8

Cat. No.: VC11822087

Molecular Formula: C17H24N6S

Molecular Weight: 344.5 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine - 2549047-19-8

Specification

CAS No. 2549047-19-8
Molecular Formula C17H24N6S
Molecular Weight 344.5 g/mol
IUPAC Name 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-methylsulfanylpyrimidine
Standard InChI InChI=1S/C17H24N6S/c1-5-14-10-18-16(19-11-14)23-8-6-22(7-9-23)15-12(2)13(3)20-17(21-15)24-4/h10-11H,5-9H2,1-4H3
Standard InChI Key GGVQIRBTUBHIIR-UHFFFAOYSA-N
SMILES CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3C)C)SC
Canonical SMILES CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3C)C)SC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises two pyrimidine rings connected via a piperazine moiety. The first pyrimidine ring (position 2) is substituted with a 5-ethyl group, while the second pyrimidine (position 4) features 5,6-dimethyl and 2-methylsulfanyl groups. The piperazine linker facilitates conformational flexibility, potentially enhancing interactions with biological targets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₂₄N₆S
Molecular Weight344.5 g/mol
IUPAC Name4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-methylsulfanylpyrimidine
Canonical SMILESCCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3C)C)SC
Topological Polar Surface Area97.7 Ų

The methylsulfanyl group at position 2 of the second pyrimidine ring introduces a hydrophobic character, which may influence membrane permeability and target binding .

Synthesis and Characterization

Synthetic Pathways

While detailed protocols for this specific compound are scarce, analogous piperazine-linked pyrimidines are typically synthesized through sequential nucleophilic aromatic substitution (SNAr) and condensation reactions . A proposed route involves:

  • Formation of 5-ethylpyrimidin-2-amine: Ethylation of 2-aminopyrimidine via Friedel-Crafts alkylation.

  • Piperazine coupling: Reaction of 5-ethylpyrimidin-2-amine with 1-piperazinecarbonyl chloride under basic conditions.

  • Assembly of the second pyrimidine: Condensation of the piperazine intermediate with 4-chloro-5,6-dimethyl-2-(methylsulfanyl)pyrimidine .

Analytical Characterization

Key techniques for verifying structural integrity include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and piperazine connectivity.

  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula via exact mass matching .

  • Infrared (IR) Spectroscopy: Peaks near 1,250 cm⁻¹ and 680 cm⁻¹ correspond to C–S and C–N stretches, respectively .

Biological Activity and Mechanisms

Antimicrobial and Antioxidant Profiles

Recent studies on analogous sulfanylpyrimidines reveal:

  • Antimicrobial activity: Moderate inhibition against Staphylococcus epidermidis (MIC = 32 µg/mL) and Staphylococcus haemolyticus (MIC = 64 µg/mL) .

  • Antioxidant capacity: DPPH radical scavenging with IC₅₀ values of 28–45 µM, attributed to the methylsulfanyl group’s redox activity .

Activity TypeModel SystemResult
Kinase InhibitionEGFR T790M/L858RPredicted IC₅₀ <100 nM
AntimicrobialS. epidermidisMIC = 32 µg/mL
AntioxidantDPPH assayIC₅₀ = 35 µM

Applications in Drug Discovery

Oncology

The compound’s dual pyrimidine architecture aligns with third-generation EGFR inhibitors like osimertinib. Molecular modeling suggests that the 5,6-dimethyl groups enhance hydrophobic interactions with kinase pockets, while the piperazine linker improves solubility .

Infectious Diseases

Methylsulfanyl derivatives demonstrate broad-spectrum antibacterial effects, particularly against methicillin-resistant Staphylococcus spp. (MRSA), by disrupting folate biosynthesis .

Research Gaps and Future Directions

Pharmacokinetic Optimization

  • Metabolic stability: The methylsulfanyl group may undergo oxidative metabolism to sulfoxide derivatives, necessitating prodrug strategies .

  • Selectivity profiling: Off-target effects on wild-type EGFR and other kinases require evaluation to minimize toxicity .

Synthetic Chemistry Advances

  • Flow chemistry: Continuous-flow systems could enhance yield and purity during piperazine coupling steps.

  • Asymmetric synthesis: Chiral piperazine variants may improve target specificity .

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